molecular formula C19H12ClFN2O B2895511 5-(3-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-47-8

5-(3-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2895511
CAS RN: 338955-47-8
M. Wt: 338.77
InChI Key: BQLNBSBXQCVBIQ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (5-CPFB-2-O-1,2-DHP) is a compound of interest for scientific research due to its unique properties. It is a heterocyclic compound containing a pyridine ring, a carbonitrile group, and two aromatic rings. 5-CPFB-2-O-1,2-DHP has been studied for its potential applications in drug synthesis and medicinal chemistry.

Scientific Research Applications

Synthetic Chemistry Applications

  • Oxidative Coupling Reactions: Compounds similar to "5-(3-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" are used in oxidative coupling reactions. For example, oxidative coupling of pyridinecarbonitriles under certain conditions can produce valuable intermediates for alkaloid synthesis and other complex organic molecules (Jahangir et al., 1990).

Material Science Applications

  • Electropolymerization: Derivatized pyrroles, which share structural similarities with the compound , have been studied for electropolymerization to produce conducting polymers. These materials have potential applications in electronics and optoelectronics due to their stable and conductive properties (G. Sotzing et al., 1996).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity: Certain pyridine derivatives have shown promising antimicrobial activities, suggesting potential pharmaceutical applications for similar compounds. Studies on compounds with similar structural frameworks have demonstrated efficacy against various bacterial strains, indicating a possible route for the development of new antimicrobial agents (Essam Abdelghani et al., 2017).
  • Anti-Cancer Activity: Novel compounds with structural similarities have been reported to exhibit anti-cancer activity. For instance, fluoro-substituted benzo[b]pyrans have shown potential against lung cancer cells, highlighting the therapeutic potential of structurally related compounds (A. G. Hammam et al., 2005).

properties

IUPAC Name

5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O/c20-17-3-1-2-14(9-17)16-8-15(10-22)19(24)23(12-16)11-13-4-6-18(21)7-5-13/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLNBSBXQCVBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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